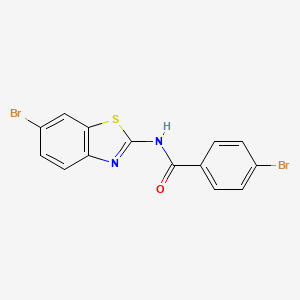

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUISQHZWCSHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 2-bromoacetophenone, under acidic conditions.

Bromination: The benzothiazole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atoms at the desired positions.

Amidation: The brominated benzothiazole is then reacted with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

Biological Research: It can be used as a probe to study the biological pathways and molecular targets involved in various diseases.

Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.

Industrial Chemistry: It can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 4-bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide and related compounds:

Key Observations :

Substituent Effects on Bioactivity: The dual bromination in the target compound increases steric bulk and electron-withdrawing effects compared to mono-brominated analogs (e.g., 4-bromo-N-(2-hydroxyphenyl)benzamide). This may enhance binding to hydrophobic enzyme pockets or DNA grooves .

Hydrogen-Bonding and Crystal Packing: Hydroxyl or amino substituents (e.g., in ) promote strong O–H⋯O/N–H⋯O interactions, forming 1D chains or 2D sheets. In contrast, bromine atoms favor weaker C–Br⋯π or halogen bonds, as seen in halogen-rich derivatives . Thiourea derivatives () exhibit dual coordination sites (S, O), enabling applications in metal-complex catalysis.

Conformational Flexibility :

Biological Activity

4-Bromo-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a compound of interest within medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a benzothiazole moiety, which are known to enhance biological interactions. The following sections detail the biological activity of this compound, supported by research findings, case studies, and comparative data.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This structure includes:

- Bromine atoms at positions 4 and 6.

- A benzamide functional group, contributing to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Compounds containing benzothiazole derivatives are known for their antimicrobial properties . Studies suggest that this compound may inhibit bacterial growth by interfering with cell wall synthesis and acting as competitive inhibitors of essential bacterial enzymes.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli | Significant inhibition |

| Similar Benzothiazole Derivatives | Staphylococcus aureus | Potent antibacterial effects |

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely documented. Molecular docking studies indicate that this compound may bind effectively to enzymes critical for cancer cell survival.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |

| Study B | A549 (lung cancer) | 10.5 | Inhibition of glycolysis |

Case Studies

Several case studies have provided insights into the pharmacological profiles of compounds related to this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity against various strains, demonstrating that similar compounds significantly reduced bacterial viability in vitro.

- Anticancer Evaluation : Another study assessed the effects on cancer cell lines, revealing that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Apoptosis Induction : Evidence suggests that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.